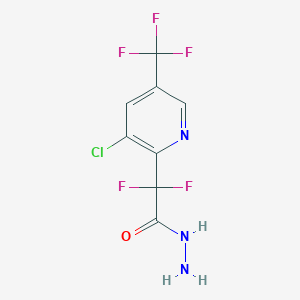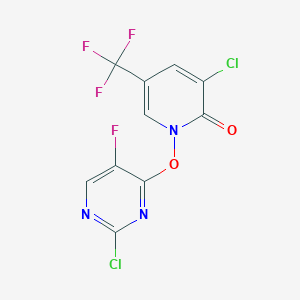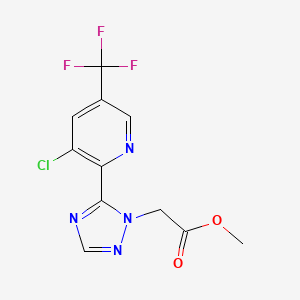
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O3.Li/c11-7(12)4-3-6-9-10-8(13-6)5-1-2-5;/h5H,1-4H2,(H,11,12);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Medicine: Anticancer Applications
The 1,3,4-oxadiazole moiety, present in this compound, has been associated with potential anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazole can inhibit the growth of cancer cells by interfering with cell division and proliferation mechanisms . This compound, with its lithium ion component, may be further investigated for its role in targeted cancer therapies, particularly in solid tumors where lithium’s properties could enhance drug delivery to the cancerous cells.
Agriculture: Herbicide Development
In the agricultural sector, the oxadiazole derivatives are known for their herbicidal activity. They can be used to develop effective herbicides that target specific weeds without affecting the crops . The lithium ion in this compound could potentially improve the solubility and stability of the herbicide formulation, making it more effective in different soil types.
Antimicrobial Agents
The structure of 1,3,4-oxadiazole is conducive to antimicrobial activity. Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate could be utilized in the synthesis of new antimicrobial agents that are effective against resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance .
Neuroprotective Therapies
Lithium compounds have been studied for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s. The unique structure of this compound may offer a new avenue for research into neuroprotective drugs that can help in the management of such conditions .
Analgesic and Anti-inflammatory Drugs
The oxadiazole ring system has shown promise in the development of analgesic and anti-inflammatory drugs. This compound’s ability to modulate pain and inflammatory responses could lead to new treatments for chronic pain conditions and inflammatory diseases .
Antiviral Research
Compounds containing 1,3,4-oxadiazole have been identified as potential antiviral agents. This particular lithium ion derivative could be part of a study to develop novel antiviral drugs that can combat emerging viral infections .
Vasodilator Agents
Lastly, the vasodilatory effects of oxadiazole derivatives could be harnessed in cardiovascular research. This compound might be used to create new vasodilator agents that can help in the treatment of hypertension and other cardiovascular disorders .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
lithium;3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.Li/c11-7(12)4-3-6-9-10-8(13-6)5-1-2-5;/h5H,1-4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROXAXGARMOEEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=NN=C(O2)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



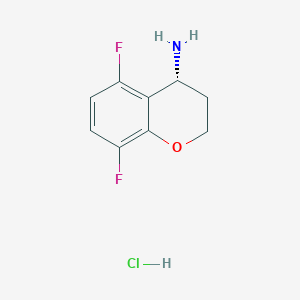
![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)
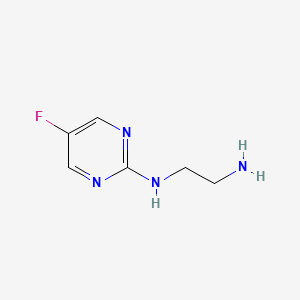
![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)


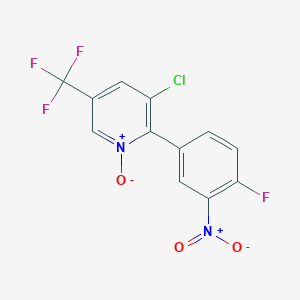
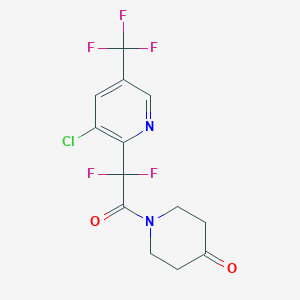
![3-[(2E)-but-2-en-1-yl]piperidin-2-one](/img/structure/B1436344.png)
![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)
